molecular formula C25H23ClN4O4S B11369841 N-(2-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11369841
M. Wt: 511.0 g/mol
InChI Key: BLZNWHZDDCPYHV-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the pyrimidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the Amino Groups: The amino groups are introduced through nucleophilic substitution reactions, where the furan-2-ylmethyl and 4-methylphenylmethyl groups are attached to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • **N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-(2-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to the specific combination of functional groups and its potential biological activity. The presence of the 2-chlorophenyl group may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23ClN4O4S/c1-17-9-11-18(12-10-17)15-30(16-19-6-5-13-34-19)22-14-27-25(35(2,32)33)29-23(22)24(31)28-21-8-4-3-7-20(21)26/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

BLZNWHZDDCPYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4Cl)S(=O)(=O)C

Origin of Product

United States

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